molecular formula C13H10FN3 B13071231 1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine

1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine

Cat. No.: B13071231
M. Wt: 227.24 g/mol
InChI Key: MQVBTLVAAGFSFV-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors and kinases . The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group may influence steric interactions with biological targets.

Properties

Molecular Formula

C13H10FN3

Molecular Weight

227.24 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-methylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C13H10FN3/c1-9-13-12(3-2-8-15-13)17(16-9)11-6-4-10(14)5-7-11/h2-8H,1H3

InChI Key

MQVBTLVAAGFSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1N=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

VU0418506 (N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine)

  • Substituents : 3-Chloro-4-fluorophenyl at position 1, amine at position 3.
  • Activity : Potent mGlu4 PAM with EC₅₀ = 190 nM and >100-fold selectivity over other mGluR subtypes. Demonstrated efficacy in Parkinson’s disease models .
  • The chloro-fluorophenyl substituent may improve receptor affinity compared to the unsubstituted fluorophenyl group.

3-(4-Fluorophenyl)-2-(4-pyridinyl)propanenitrile (X-ray characterized analog)

  • Substituents : 4-Fluorophenyl and pyridine rings fused to a pyridopyrazine core.
  • Activity : Designed as a p38 MAP kinase inhibitor. Dihedral angles between the fluorophenyl and pyridine rings (34.67° and 52.24°) suggest conformational flexibility impacting binding .

3-Methyl-1H-pyrazolo[4,3-b]pyridine (CAS 194278-45-0)

  • Substituents : Methyl group at position 3; lacks the 4-fluorophenyl moiety.
  • Activity: Limited data available, but structural simplicity suggests utility as a building block for kinase inhibitors or CNS-targeted agents .

Pharmacokinetic and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target EC₅₀/Potency Selectivity/Notes
1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine 4-Fluorophenyl, 3-methyl Under investigation N/A Structural analog of mGlu4 PAMs
VU0418506 Pyrazolo[4,3-b]pyridine 3-Chloro-4-fluorophenyl, 3-amine mGlu4 190 nM >100-fold selectivity over mGlu1/5
3-(4-Fluorophenyl)-2-(4-pyridinyl)propanenitrile Pyridopyrazine 4-Fluorophenyl, 4-pyridinyl p38 MAP kinase Not reported Conformationally flexible scaffold
6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-amine Pyrazolo[4,3-b]pyridine 6-Bromo, 3-amine Kinase inhibitors (implied) N/A Bromine enhances reactivity for coupling

Key Observations :

  • Fluorophenyl vs. Chloro-Fluorophenyl : The absence of a chlorine atom in the target compound might lower receptor affinity compared to VU0418506 but reduce off-target toxicity risks.
  • Core Modifications : Pyridopyrazine derivatives (e.g., ) exhibit distinct binding modes due to expanded aromatic systems, whereas pyrazolo[4,3-b]pyridines favor compact interactions with CNS targets .

Research Findings and Implications

  • mGlu4 Modulation : Pyrazolo[4,3-b]pyridine derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) show enhanced allosteric modulation, suggesting the 4-fluorophenyl group in the target compound could be advantageous .
  • Synthetic Accessibility : Microwave-assisted synthesis (as in ) is applicable to the target compound, enabling rapid diversification of substituents .
  • Toxicity Considerations : Fluorine substitution generally reduces metabolic degradation but may increase lipophilicity-related toxicity. The methyl group at position 3 could mitigate this by lowering logP .

Biological Activity

1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine is a compound belonging to the pyrazolo[4,3-b]pyridine class, which has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and neurology. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula: C13H10FN3
  • Molecular Weight: 227.24 g/mol
  • CAS Number: 1383734-85-7

The biological activity of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine primarily involves its interaction with various molecular targets that play crucial roles in cell signaling and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[4,3-b]pyridine derivatives. For instance, compounds with similar scaffolds have demonstrated significant cytotoxic effects against various cancer cell lines:

  • IC50 Values : The compound exhibits an IC50 of approximately 2.59 µM against HeLa cells, indicating potent anticancer activity comparable to standard chemotherapeutics like doxorubicin (IC50 = 2.35 µM) .
  • Mechanism : The compound induces cell cycle arrest at the S phase and promotes apoptosis in cancer cells, which is critical for its anticancer efficacy .

Case Studies

  • Study on Anticancer Properties : A study evaluated several pyrazolo[4,3-b]pyridine derivatives for their anticancer activity. Compound 9a , structurally related to 1-(4-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-b]pyridine, showed significant cytotoxicity against HeLa cells and induced early and late apoptosis .
  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Research indicates that pyrazolo[4,3-b]pyridines can inhibit CDK2 and CDK9, which are critical for cell cycle regulation. For example, compounds derived from this scaffold have shown IC50 values as low as 0.36 µM against CDK2 .

Biological Activity Summary Table

Activity TypeTarget Cell LinesIC50 (µM)Mechanism of Action
AnticancerHeLa2.59Induces apoptosis; S phase arrest
CDK InhibitionCDK20.36Inhibits cell cycle progression
Neurological EffectsmGluR4N/APositive allosteric modulation

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